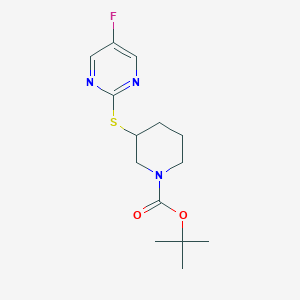![molecular formula C14H19BrO2 B13961897 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran CAS No. 1335095-09-4](/img/structure/B13961897.png)
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran is an organic compound that features a bromophenyl group attached to a propoxy chain, which is further connected to a tetrahydropyran ring
Preparation Methods
The synthesis of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and tetrahydropyran.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the alkylation of 2-bromophenol with 3-chloropropanol to form 2-(2-bromophenyl)-propanol.
Chemical Reactions Analysis
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The propoxy and tetrahydropyran moieties may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can be compared with similar compounds such as:
2-(2-Bromophenyl)ethanol: This compound lacks the tetrahydropyran ring and has different solubility and reactivity properties.
2-(2-Bromophenyl)acetate:
2-(2-Bromophenyl)ethylamine: This amine compound has distinct biological activities and uses[][5].
Properties
CAS No. |
1335095-09-4 |
|---|---|
Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
2-[2-(2-bromophenyl)propoxy]oxane |
InChI |
InChI=1S/C14H19BrO2/c1-11(12-6-2-3-7-13(12)15)10-17-14-8-4-5-9-16-14/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
InChI Key |
AYGOHSFYUMVAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCCCO1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
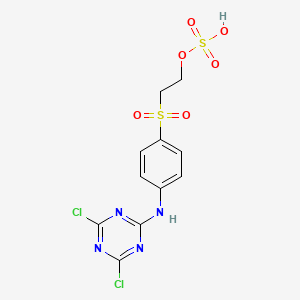
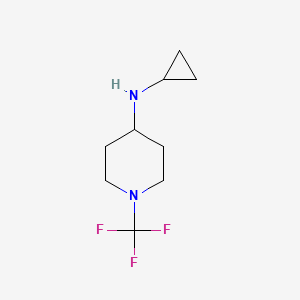
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
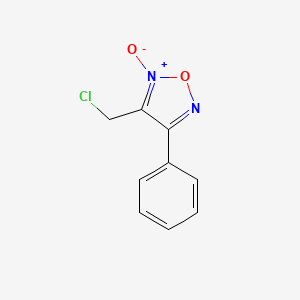
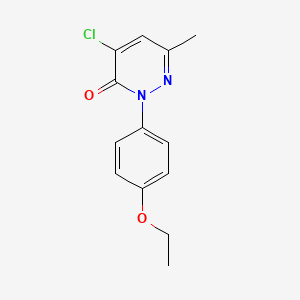
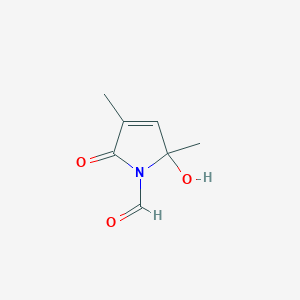


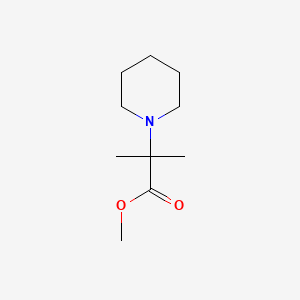
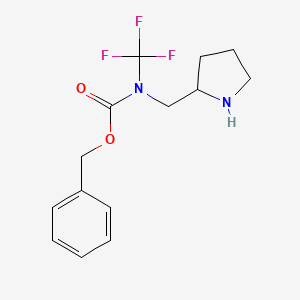
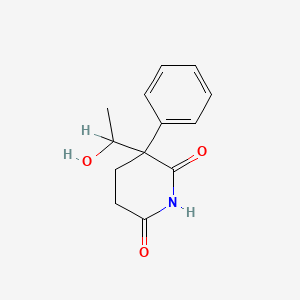
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
